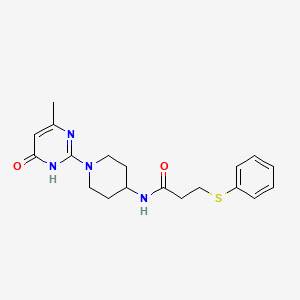![molecular formula C29H22O7 B2441005 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one CAS No. 637751-50-9](/img/structure/B2441005.png)
4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears to contain two chromenone groups, which are oxygen-containing heterocycles, and a dihydrobenzo[b][1,4]dioxin group, which is a type of aromatic ether. These groups are common in many natural products and pharmaceuticals.
Synthesis Analysis
While I couldn’t find a specific synthesis for this compound, similar compounds are often synthesized through condensation reactions or cyclization reactions1. For example, 2,3-dihydrobenzo[b][1,4]dioxin derivatives can be synthesized from 2,3-dihydroxybenzoic acid2.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The oxygen atoms in the dioxin and chromenone groups could potentially participate in hydrogen bonding.Chemical Reactions Analysis
Again, while I couldn’t find specific reactions for this compound, compounds with similar groups often undergo reactions at the carbonyl group of the chromenone or at the aromatic ring of the dioxin.Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be relatively non-polar and may have low solubility in water. It may also have strong absorbance in the UV region due to the conjugated system of double bonds.Scientific Research Applications
Green Synthesis Methods
Research highlights the development of green synthesis methods for creating coumarin and chromene derivatives. For instance, a study demonstrated an efficient one-pot synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, showcasing a non-toxic, biodegradable approach with simple work-up and short reaction times (Hazeri et al., 2014). Similarly, an environmentally benign procedure utilized Fe3O4@SiO2–imid–PMAn magnetic nanoparticles as catalysts for synthesizing similar derivatives, emphasizing operational simplicity, excellent yields, and easy catalyst recovery (Esmaeilpour et al., 2015).
Antioxidant Properties
Studies on coumarin and chromene derivatives have also elucidated their potential antioxidant properties. Preparation and characterization of a coumarin substituted heterocyclic compound revealed high antioxidant activity, comparable to that of vitamin C, underlining the potential of these compounds in oxidative stress mitigation (Abd-Almonuim et al., 2020). Another investigation synthesized coumarin derivatives with pyrazole and indenone rings, showing significant DPPH radical scavenging activity, highlighting their promise as antioxidants (Kenchappa et al., 2017).
Crystal and Molecular Structure Analysis
Research into the crystal and molecular structures of chromene derivatives provides foundational knowledge for understanding their chemical behaviors and interactions. For example, the crystal structure of 2-oxo-2H-chromen-4-yl 4-methylbenzoate was analyzed, revealing insights into molecular inclinations and hydrogen bonding patterns, contributing to the understanding of their stability and reactivity (Abou et al., 2012).
Synthetic Methodologies and Characterizations
Synthetic methodologies for creating complex chromene derivatives have been developed, such as microwave-assisted cyclization, presenting efficient routes to diverse chromen-6-ones and their analogues, which can be foundational for further pharmaceutical and materials science research (Dao et al., 2018).
Safety And Hazards
Without specific information on this compound, it’s hard to predict its safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research could involve synthesizing this compound and testing its biological activity. It could also involve studying its physical and chemical properties in more detail.
Please note that this is a general analysis based on the structure of the compound and the groups it contains. For a more detailed and accurate analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxymethyl]-5,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O7/c1-16-9-17(2)28-19(12-27(30)36-26(28)10-16)14-34-20-4-5-21-24(13-20)35-15-22(29(21)31)18-3-6-23-25(11-18)33-8-7-32-23/h3-6,9-13,15H,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFJPZIDEBBWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCCO6)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2440922.png)
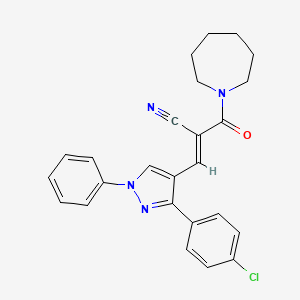
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2440924.png)
![N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2440927.png)
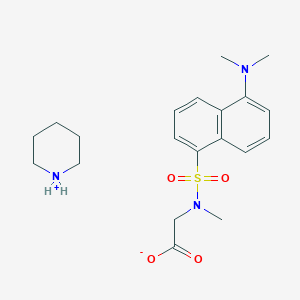
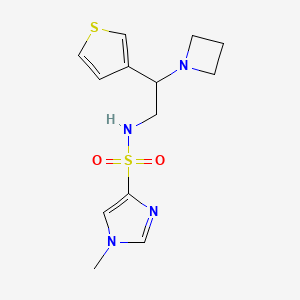
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2440931.png)
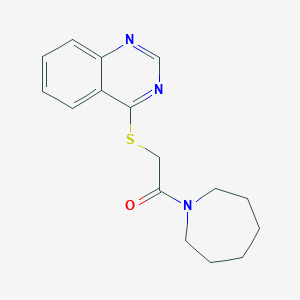
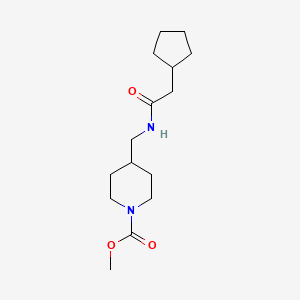
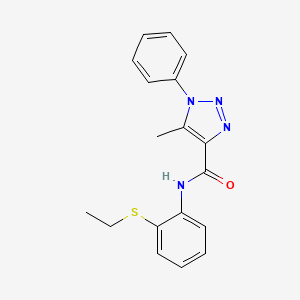
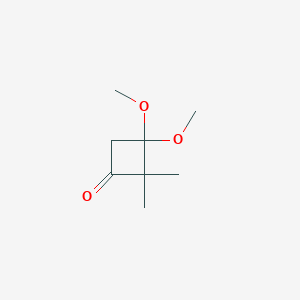
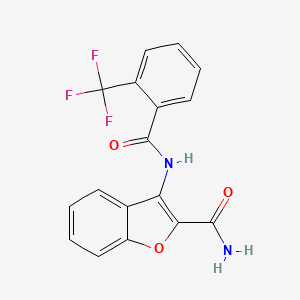
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2440942.png)
